molecular formula C11H10ClN3O2 B10953511 N-(5-chloropyridin-2-yl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(5-chloropyridin-2-yl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10953511
M. Wt: 251.67 g/mol
InChI Key: ZUHKNDYZPDEGMT-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-pyridyl)-4,5-dimethyl-3-isoxazolecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a chloropyridyl group, a dimethylisoxazole ring, and a carboxamide functional group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-pyridyl)-4,5-dimethyl-3-isoxazolecarboxamide typically involves multiple steps, starting from readily available precursors. . The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-pyridyl)-4,5-dimethyl-3-isoxazolecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom in the chloropyridyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(5-Chloro-2-pyridyl)-4,5-dimethyl-3-isoxazolecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-pyridyl)-4,5-dimethyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The chloropyridyl group can interact with enzymes and receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The carboxamide group can further enhance these interactions by providing additional binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-pyridyl)-4,5-dimethyl-3-isoxazolecarboxamide is unique due to the presence of the dimethylisoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H10ClN3O2/c1-6-7(2)17-15-10(6)11(16)14-9-4-3-8(12)5-13-9/h3-5H,1-2H3,(H,13,14,16)

InChI Key

ZUHKNDYZPDEGMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2=NC=C(C=C2)Cl)C

Origin of Product

United States

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